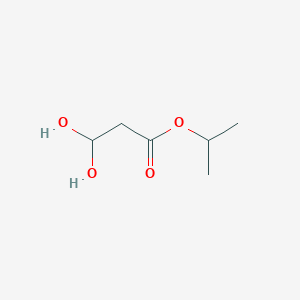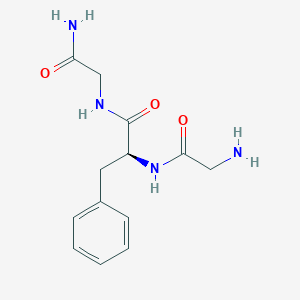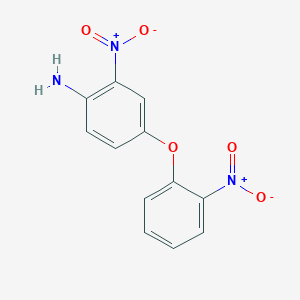
2-Nitro-4-(2-nitrophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(2-nitrophenoxy)aniline is an organic compound with the molecular formula C12H9N3O5 It is a derivative of aniline, featuring nitro groups at the 2 and 4 positions, and a phenoxy group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-nitrophenoxy)aniline typically involves the nitration of 4-(2-nitrophenoxy)aniline. One common method is the nitration of 4-(2-nitrophenoxy)aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-(2-nitrophenoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 2-amino-4-(2-aminophenoxy)aniline.
Substitution: Depending on the substituents introduced, various substituted aniline derivatives can be formed.
Applications De Recherche Scientifique
2-Nitro-4-(2-nitrophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-(2-nitrophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, which can influence its activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: An isomer with a single nitro group at the 2 position.
4-Nitroaniline: An isomer with a single nitro group at the 4 position.
4-(4-Nitrophenoxy)aniline: A compound with a nitro group at the 4 position and a phenoxy group at the 4 position.
Uniqueness
2-Nitro-4-(2-nitrophenoxy)aniline is unique due to the presence of two nitro groups and a phenoxy group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
393163-27-4 |
|---|---|
Formule moléculaire |
C12H9N3O5 |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
2-nitro-4-(2-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-9-6-5-8(7-11(9)15(18)19)20-12-4-2-1-3-10(12)14(16)17/h1-7H,13H2 |
Clé InChI |
KBIAYUBJOPWTRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
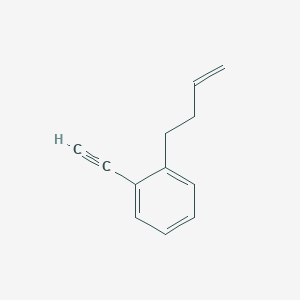
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
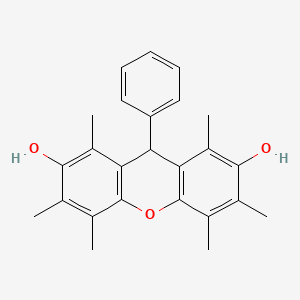
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
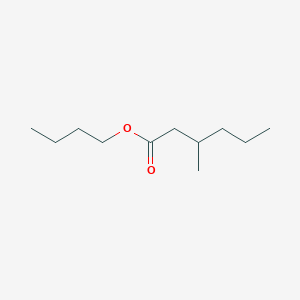

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
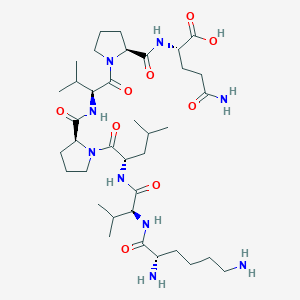
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
